

Application Notes and Protocols for the Functionalization of 8-Bromo-4-methylquinoline

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Compound of Interest

Compound Name: 8-Bromo-4-methylquinoline

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These application notes provide detailed experimental protocols for the functionalization of **8-Bromo-4-methylquinoline**, a key heterocyclic scaffold in medicinal chemistry and materials science. The strategic modification of the quinoline core at the 8-position allows for the synthesis of diverse derivatives with potential applications in drug discovery and the development of novel functional materials. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions are presented to facilitate the synthesis of novel 8-substituted-4-methylquinoline analogs.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize representative reaction conditions and expected yields for the functionalization of **8-Bromo-4-methylquinoline**. These conditions are based on established protocols for similar bromoquinoline substrates and may require optimization for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling of **8-Bromo-4-methylquinoline** with Arylboronic Acids

Entry	Arylboronic Acid	Palladi							Yield (%)
		um Catalyst	Ligand (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)		
1	Phenylboronic acid	Pd(dppf)Cl ₂ (3)	-	K ₂ CO ₃ (2)	1,4-Dioxane/H ₂ O (4:1)	90	12		85-95
2	4-Methoxyphenylboronic acid	Pd(PPh ₃) ₄ (5)	-	Na ₂ CO ₃ (2)	Toluene /EtOH/H ₂ O (4:1:1)	100	16		80-90
3	3-Pyridylboronic acid	Pd ₂ (dba) ₃ (2)	SPhos (4)	K ₃ PO ₄ (3)	Toluene	110	18		75-85
4	4-(Trifluoromethyl)phenylboronic acid	Pd(OAc) ₂ (2)	XPhos (4)	Cs ₂ CO ₃ (2.5)	1,4-Dioxane	100	12		82-92

Table 2: Buchwald-Hartwig Amination of **8-Bromo-4-methylquinoline**

Entry	Amine	Palladium-catalyzed Sonogashira Coupling							Yield (%)
		Catalyst (mol%)	Ligand (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)		
1	Morpholine	Pd ₂ (dba) ₃ (2)	BINAP (3)	NaOtBu (1.4)	Toluene	100	18	80-90	
2	Aniline	Pd(OAc) ₂ (2)	XPhos (4)	K ₃ PO ₄ (2)	1,4-Dioxane	110	24	70-85	
3	n-Butylamine	Pd ₂ (dba) ₃ (1.5)	BrettPhos (3)	LiHMDS (1.5)	THF	80	16	75-88	
4	Piperidine	Pd(OAc) ₂ (3)	RuPhos (6)	Cs ₂ CO ₃ (2)	Toluene	105	20	85-95	

Table 3: Sonogashira Coupling of **8-Bromo-4-methylquinoline** with Terminal Alkynes

Entry	Alkyne	Palladium um Cataly st (mol%)	Copper (I) Salt (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Phenylacetylene	Pd(PPh ₃) ₂ Cl ₂ (3)	CuI (5)	Et ₃ N (3)	THF	65	8	85-95
2	Trimethylsilylacetylene	Pd(PPh ₃) ₄ (4)	CuI (8)	Diisopropylamine (4)	Toluene	70	12	80-90
3	1-Hexyne	Pd(OAc) ₂ (2)	CuI (4)	Piperidine (3)	DMF	80	10	78-88
4	Ethynyltrimethylsilane	PdCl ₂ (MeCN) ₂ (3)	- (Copper-free)	DBU (2)	Acetonitrile	80	16	70-80

Experimental Protocols

The following are detailed, representative protocols for the functionalization of **8-Bromo-4-methylquinoline**. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl-4-methylquinolines

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of **8-Bromo-4-methylquinoline** with an arylboronic acid.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- **8-Bromo-4-methylquinoline** (1.0 equiv)
- Arylboronic acid (1.2-1.5 equiv)

- Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
- Base (e.g., K₂CO₃, 2.0 equiv)
- Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
- Schlenk flask or sealed tube
- Magnetic stirrer and heating mantle/oil bath
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add **8-Bromo-4-methylquinoline** (1.0 equiv), the arylboronic acid (1.2 equiv), palladium catalyst (3 mol%), and the base (2.0 equiv).
- Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).
- Add the degassed solvent system via syringe.
- Stir the reaction mixture at the desired temperature (typically 90-110 °C) for the specified time (12-24 hours).
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-4-methylquinoline.

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Suzuki-Miyaura Coupling Workflow

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 8-Amino-4-methylquinolines

This protocol outlines a general procedure for the palladium-catalyzed amination of **8-Bromo-4-methylquinoline**.^{[4][5][6]}

Materials:

- **8-Bromo-4-methylquinoline** (1.0 equiv)
- Amine (1.1-1.5 equiv)
- Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
- Phosphine ligand (e.g., BINAP, 3 mol%)
- Base (e.g., NaOtBu, 1.4 equiv)
- Anhydrous solvent (e.g., Toluene)
- Schlenk flask or sealed tube
- Magnetic stirrer and heating mantle/oil bath
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precursor (2 mol%) and the phosphine ligand (3 mol%).

- Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).
- Add anhydrous solvent, followed by **8-Bromo-4-methylquinoline** (1.0 equiv), the amine (1.2 equiv), and the base (1.4 equiv).
- Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (16-24 hours).
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to obtain the desired 8-amino-4-methylquinoline derivative.



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Buchwald-Hartwig Amination Workflow

Protocol 3: Sonogashira Coupling for the Synthesis of 8-Alkynyl-4-methylquinolines

This protocol provides a general method for the palladium and copper co-catalyzed Sonogashira coupling of **8-Bromo-4-methylquinoline** with a terminal alkyne.[7][8][9]

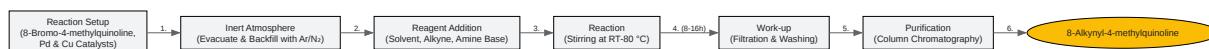
Materials:

- **8-Bromo-4-methylquinoline** (1.0 equiv)
- Terminal alkyne (1.1-1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 3 mol%)
- Copper(I) salt (e.g., CuI , 5 mol%)
- Amine base (e.g., Et_3N , 3.0 equiv)
- Anhydrous solvent (e.g., THF or Toluene)
- Schlenk flask or sealed tube
- Magnetic stirrer
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a Schlenk flask or sealed tube containing a magnetic stir bar, add **8-Bromo-4-methylquinoline** (1.0 equiv), the palladium catalyst (3 mol%), and the copper(I) salt (5 mol%).
- Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).
- Add the anhydrous solvent, followed by the terminal alkyne (1.2 equiv) and the amine base (3.0 equiv) via syringe.
- Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) for the specified time (8-16 hours).
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite, washing with the same solvent.
- Wash the filtrate with saturated aqueous NH_4Cl , saturated aqueous NaHCO_3 , and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford the coupled product.



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Sonogashira Coupling Workflow

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